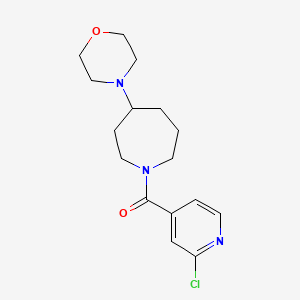

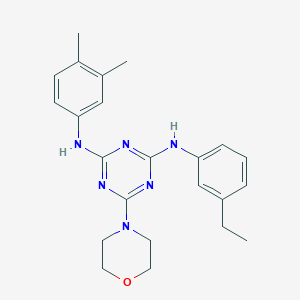

![molecular formula C20H25N5O2 B2522296 N-(2-(5-(3-甲基苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)叔丁酰胺 CAS No. 921897-02-1](/img/structure/B2522296.png)

N-(2-(5-(3-甲基苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored in various studies. In one approach, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine were synthesized by modifying the imidazole ring, resulting in pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines. These compounds were tested for anticonvulsant activity but showed less activity compared to the parent compound . Another study reported the synthesis of a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones through a condensation reaction involving carboxamide and aromatic aldehydes in the presence of iodine. Further chemical transformations led to the creation of various pyrazolo[3,4-d]pyrimidinone hybrids and triazoles . Additionally, the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives was achieved by hydrolysis, acetylation, and subsequent reactions with different reagents to afford a range of compounds with potential antitumor activity .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives were confirmed using NMR and ESI-HRMS techniques . The structural variations among these compounds, such as the presence of different substituents, are crucial for their biological activity. The electrostatic isopotential maps of these heterocycles differ significantly, which may influence their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include condensation, esterification, and cycloaddition reactions. For instance, the reaction of aminopyrazole with acetic anhydride yielded pyrazolopyrimidines, which upon treatment with ethyl chloroacetate produced a single product . The formation of triazoles was achieved through a 1,3-dipolar cycloaddition reaction . Additionally, the coupling of aminopyrazole derivatives with aromatic aldehydes led to the formation of benzylideneamino-substituted pyrazolo[3,4-d]pyrimidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as pKa and lipophilicity, were not directly correlated with their anticonvulsant activity . However, the compounds displayed varying degrees of cytotoxicity against cancer cell lines, with some showing significant inhibitory activity. For example, one derivative exhibited potent inhibitory activity with an IC50 of 11 µM against the MCF-7 human breast adenocarcinoma cell line . The structure-activity relationship (SAR) analysis indicated that certain structural features are important for the anticancer and anti-5-lipoxygenase activities of these compounds .

科学研究应用

合成和抗癌活性

一些研究集中在吡唑并[3,4-d]嘧啶-4-酮衍生物的合成及其抗癌活性的评估上。例如,Abdellatif 等人(2014 年)合成了一系列这些化合物,证明了其对 MCF-7 人乳腺癌细胞系具有显着的抗肿瘤活性,某些化合物显示出有效的抑制活性 (Abdellatif 等人,2014 年)。类似地,Rahmouni 等人(2016 年)合成了新型吡唑并嘧啶衍生物,并测试了它们对 HCT-116 和 MCF-7 细胞系的细胞毒活性,确定了具有显着的抗癌和抗-5-脂氧合酶活性剂的化合物 (Rahmouni 等人,2016 年)。

抗病毒和抗菌活性

除了抗癌应用外,这些化合物在抗病毒和抗菌方面也显示出潜力。Hebishy 等人(2020 年)描述了基于苯甲酰胺的 5-氨基吡唑及其衍生物的合成,显示出对禽流感(H5N1)的显着抗病毒活性 (Hebishy 等人,2020 年)。Abunada 等人(2008 年)合成了新的吡唑、稠合吡唑并[3,4-d]-嘧啶和吡唑并[4,3-e][1,2,4]-三唑并[1,5-c]嘧啶衍生物,证明了其抗菌活性 (Abunada 等人,2008 年)。

其他生物活性

对吡唑并[3,4-d]嘧啶-4-酮生物活性的研究也延伸到其他领域。例如,已经对相关化合物的代谢和处置进行了研究以支持药物发现工作,突出了 19F-NMR 光谱在评估这些化合物在大鼠和狗中的代谢命运和排泄平衡中的作用 (Monteagudo 等人,2007 年)。

属性

IUPAC Name |

2,2-dimethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-14-6-5-7-15(10-14)12-24-13-22-17-16(18(24)26)11-23-25(17)9-8-21-19(27)20(2,3)4/h5-7,10-11,13H,8-9,12H2,1-4H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSGXBJZNZZHMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

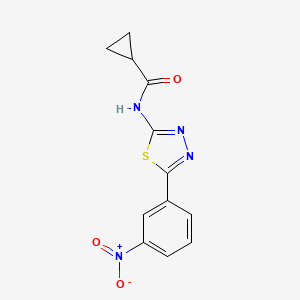

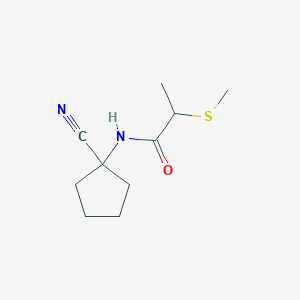

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

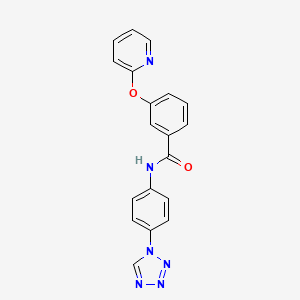

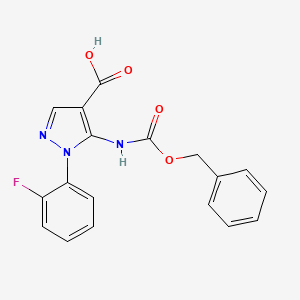

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)

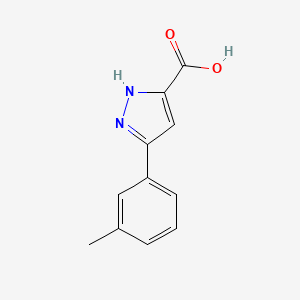

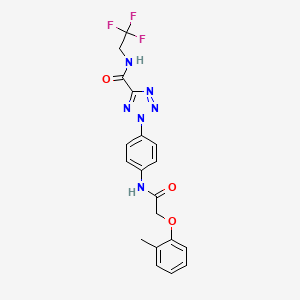

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)

![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)